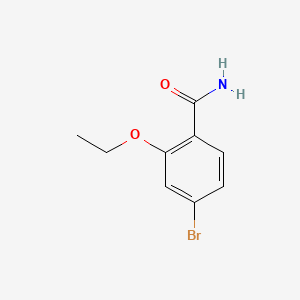

4-Bromo-2-ethoxybenzamide

Descripción

4-Bromo-2-ethoxybenzamide (CAS 1228957-09-2, MFCD16618947) is a benzamide derivative featuring a bromine atom at the 4-position and an ethoxy group at the 2-position of the benzene ring. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.09 g/mol. The compound is synthesized via coupling reactions involving brominated benzoic acid derivatives and hydroxylamine intermediates, often employing reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate for amide bond formation . It serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of liver X receptor (LXR) agonists and other bioactive molecules .

Propiedades

IUPAC Name |

4-bromo-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBGKKKGOLAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681825 | |

| Record name | 4-Bromo-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-09-2 | |

| Record name | 4-Bromo-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxybenzamide typically involves the bromination of 2-ethoxybenzamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-ethoxybenzamide may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-ethoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of 4-bromo-2-ethoxybenzoic acid or 4-bromo-2-ethoxybenzaldehyde.

Reduction: Formation of 4-bromo-2-ethoxyaniline.

Aplicaciones Científicas De Investigación

4-Bromo-2-ethoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-ethoxybenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and ethoxy substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Observations :

- Molecular Weight : N-substitution increases molecular weight proportionally to the substituent’s size. For example, the phenyl derivative (328.19 g/mol) is ~34% heavier than the parent compound.

- Purity : Most analogs are synthesized at >95% purity, with N-phenyl and N-propyl variants showing slightly higher purity (98%) due to optimized synthetic protocols .

- Solubility and Stability : Bulkier substituents (e.g., phenyl, cyclopropyl) may reduce aqueous solubility but enhance lipid membrane permeability, making them suitable for CNS-targeting drugs .

Actividad Biológica

4-Bromo-2-ethoxybenzamide is an organic compound that has gained attention in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Bromo-2-ethoxybenzamide is characterized by the presence of a bromine atom and an ethoxy group attached to a benzamide core. Its molecular formula is , and it exhibits properties typical of benzamide derivatives, which are known for their diverse biological activities.

The biological activity of 4-Bromo-2-ethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to modulate enzyme activity and alter cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Receptor Binding : The ethoxy group may enhance binding affinity to certain receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that 4-Bromo-2-ethoxybenzamide exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the bromine atom enhances its antimicrobial properties compared to non-brominated analogs .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that 4-Bromo-2-ethoxybenzamide can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of 4-Bromo-2-ethoxybenzamide on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity at concentrations as low as 10 µM.

- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. It demonstrated that 4-Bromo-2-ethoxybenzamide could effectively inhibit growth, suggesting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.